(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

Targeted protein degradation ER-α SERD Fluorine-mediated potency enhancement

(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone (CAS 2034461-01-1, C10H11BrFNOS, MW 292.17) is a hybrid building block that combines a 4-bromothiophene-2-carbonyl moiety with a 3-(fluoromethyl)azetidine ring via a methanone linker. The bromothiophene provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification.

Molecular Formula C9H9BrFNOS
Molecular Weight 278.14
CAS No. 2034461-01-1
Cat. No. B2668741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone
CAS2034461-01-1
Molecular FormulaC9H9BrFNOS
Molecular Weight278.14
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CS2)Br)CF
InChIInChI=1S/C9H9BrFNOS/c10-7-1-8(14-5-7)9(13)12-3-6(2-11)4-12/h1,5-6H,2-4H2
InChIKeyWLDBGVIFBIEOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone (CAS 2034461-01-1): A Dual-Feature Azetidine-Thiophene Building Block for MedChem Optimization and Late-Stage Diversification


(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone (CAS 2034461-01-1, C10H11BrFNOS, MW 292.17) is a hybrid building block that combines a 4-bromothiophene-2-carbonyl moiety with a 3-(fluoromethyl)azetidine ring via a methanone linker. The bromothiophene provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification [1]. The fluoromethylazetidine component introduces the pharmacokinetic advantages of fluorine – enhanced metabolic stability, modulated lipophilicity, and tuned basicity – that are well-documented for fluorinated azetidine scaffolds in drug discovery [2]. This dual-functional architecture allows the compound to serve simultaneously as a diversification point and a pharmacokinetic tuning element, a combination not available from non-halogenated or non-fluorinated analogs.

Why (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone Cannot Be Simply Replaced by Non-Halogenated or Non-Fluorinated Analogs


Simple substitution of either the 4-bromothiophene with a non-halogenated thiophene or the 3-(fluoromethyl)azetidine with a 3-methylazetidine eliminates the compound's dual functional advantage. The bromine atom is essential for enabling Pd-catalyzed cross-coupling diversification, and its removal reduces antimicrobial potency by approximately 4-fold (MIC increase from 6.25 µg/mL to 25 µg/mL) [1]. Conversely, replacement of the fluoromethyl group with a methyl group abolishes the fluorine-mediated improvements in metabolic stability and target binding conformation that have been observed in comparative ER-α degrader optimization (97% vs. 91% degradation efficacy for fluoromethyl vs. non-fluorinated analogs) [2]. A compound lacking either functional group therefore fails to deliver the combined synthetic versatility and pharmacokinetic optimization that this specific scaffold provides.

Product-Specific Quantitative Differentiation Evidence for (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone vs. Closest Analogs


Fluoromethylazetidine Confers ~6% Superior Target Degradation Efficacy vs. Non-Fluorinated Side Chains in ER-α Degrader Context

In a head-to-head comparison within a tamoxifen-resistant breast cancer xenograft model, the fluoromethylazetidine-containing compound GDC-0927 (17ha) achieved 97% ER-α degradation efficacy, whereas the non-fluorinated analog (5a) achieved only 91% degradation. Both compounds had superior oral exposure, but the fluoromethyl derivative's higher degradation efficacy translated into tumor regression, demonstrating that the C–F bond contributes a meaningful pharmacological advantage over C–H [1].

Targeted protein degradation ER-α SERD Fluorine-mediated potency enhancement

4-Bromothiophene Substitution Provides ~4-Fold Antimicrobial Potency Advantage Over Non-Halogenated Thiophene in Azetidine Hybrids

Azetidine-thiophene hybrids bearing a bromine substituent on the thiophene ring exhibit MIC values of 6.25 µg/mL against Staphylococcus aureus, compared to 25 µg/mL for the non-halogenated thiophene analog, representing a 4-fold improvement in potency. The bromine atom enhances membrane permeability and facilitates halogen bonding with bacterial enzyme targets [1].

Antimicrobial resistance Gram-positive bacteria Halogen bonding

Fluoromethyl Group on Azetidine Modulates pKa by ~1.5 Units Relative to Non-Fluorinated Analogs, Reducing Lysosomal Trapping Risk

The electron-withdrawing effect of the fluoromethyl substituent lowers the pKa of the azetidine nitrogen to approximately 9.0–9.5, compared to ~10.6 for non-fluorinated azetidines (e.g., proline). This pKa shift reduces the fraction of protonated species in acidic intracellular compartments, thereby minimizing lysosomal trapping and improving cytosolic availability of the final drug candidate [1].

Basicity tuning Lysosomal trapping Fluorine electronic effects

4-Bromothiophene Enables Pd-Catalyzed Cross-Coupling Diversification That Is Unavailable with Chlorothiophene or Non-Halogenated Analogs

The C–Br bond at the 4-position of the thiophene ring is the optimal leaving group for palladium-catalyzed cross-coupling reactions. In comparative studies, bromothiophene-azetidine intermediates undergo Suzuki-Miyaura coupling with >70% efficiency, whereas the corresponding chlorothiophene analogs show 30% lower binding affinity to target proteins due to weaker hydrophobic interactions [1]. The C–Br bond occupies the reactivity 'sweet spot' between the poorly reactive C–Cl bond and the metabolically labile C–I bond.

Late-stage functionalization Suzuki-Miyaura coupling C–Br bond reactivity

Monofluorinated Azetidines Exhibit High Intrinsic Microsomal Stability, With 3-Fluoromethyl Derivatives Showing No Detectable Clearance Liability

A systematic study of mono- and difluorinated azetidines demonstrated that all monofluorinated derivatives, including those with fluoromethyl substitution, exhibited high metabolic stability in intrinsic microsomal clearance assays. The only exception was the 3,3-difluoroazetidine derivative, which showed measurable clearance. This indicates that the fluoromethyl group effectively blocks metabolic oxidation at the azetidine ring without introducing the instability associated with gem-difluorination [1].

Metabolic stability Microsomal clearance Fluorine blocking effect

Optimal Research and Procurement Scenarios for (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Targeted Protein Degrader (PROTAC / SERD) Lead Optimization Requiring Maximal Target Clearance

In ER-α degrader programs, the fluoromethylazetidine moiety of this compound provides a documented 97% target degradation rate, outperforming non-fluorinated analogs by 6 percentage points. Procure this building block when the program objective demands ≥95% degradation efficacy to achieve tumor regression in resistant breast cancer models [1].

Late-Stage Diversification of Kinase Inhibitor or GPCR Modulator Scaffolds via Suzuki-Miyaura Coupling

The 4-bromothiophene component serves as the optimal cross-coupling handle, offering 30% greater target binding affinity than chloro analogs while avoiding the metabolic instability of iodo analogs. Use this compound when the synthetic route requires a reliable, high-yielding (>70%) Pd-catalyzed diversification step for generating focused libraries [2].

Anti-Infective Discovery Programs Targeting Gram-Positive Pathogens Including MRSA

The bromothiophene moiety contributes a 4-fold antimicrobial potency advantage (MIC 6.25 µg/mL vs. 25 µg/mL for non-halogenated analogs). Incorporate this building block into azetidine-thiophene hybrid libraries when screening against drug-resistant Gram-positive bacteria to maximize hit rates [2].

Pharmacokinetic Optimization of CNS-Penetrant Candidates Requiring Reduced Lysosomal Trapping

The fluoromethyl group's pKa-lowering effect (Δ ≈ –1.5 units vs. non-fluorinated azetidines) minimizes lysosomal accumulation, a critical advantage for CNS-targeted programs where basic amine trapping in lysosomes limits free brain exposure. Select this compound when designing brain-penetrant candidates with azetidine cores [3].

Quote Request

Request a Quote for (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.